molecular formula C25H26N2O3 B2980584 1-(3-(4-Methoxy-1-naphthyl)acryloyl)-4-(4-methoxyphenyl)piperazine CAS No. 882079-64-3

1-(3-(4-Methoxy-1-naphthyl)acryloyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B2980584
CAS No.: 882079-64-3
M. Wt: 402.494
InChI Key: NUDCZHXRUMCEBA-RIYZIHGNSA-N
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Description

1-(3-(4-Methoxy-1-naphthyl)acryloyl)-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C25H26N2O3 and its molecular weight is 402.494. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Imaging Applications

Compounds similar to 1-(3-(4-Methoxy-1-naphthyl)acryloyl)-4-(4-methoxyphenyl)piperazine have been synthesized with environment-sensitive fluorescent properties for the visualization of receptors overexpressed in cells. For example, derivatives with high receptor affinity and good fluorescence properties have been developed for 5-HT1A receptors, providing tools for visualizing these receptors in cellular models through fluorescence microscopy (Lacivita et al., 2009).

Pharmacological Properties

Research on naphthylpiperazine and tetralylpiperazine derivatives has explored their synthesis and pharmacological evaluation, revealing neurotropic and cardiovascular activities. These compounds have shown various effects, such as antireserpine activity and neuroleptic properties, expanding the potential for novel therapeutic agents (Červená et al., 1975).

Drug Delivery Systems

Novel prodrugs of naproxen have been synthesized for topical drug delivery, showcasing how modifications to the molecular structure can enhance skin permeation. This research indicates the potential for improved delivery mechanisms for existing drugs, making them more effective for specific applications (Rautio et al., 2000).

Chromatography and Materials Science

Compounds with structures similar to the queried chemical have been used in chromatography for the separation of polar aromatic compounds, demonstrating the utility of such molecules in analytical chemistry (Maruška et al., 1999). Additionally, the synthesis of azo-containing vinyl monomers for reversible optical storage highlights the role of these compounds in developing materials with specific light-responsive properties (Meng et al., 1996).

Receptor Antagonism and Imaging Agents

Piperazine derivatives have been investigated as 5-HT7 receptor antagonists, contributing to the understanding of receptor modulation and the development of selective antagonists for therapeutic applications (Yoon et al., 2008). Moreover, conjugation of silver nanoparticles with methoxyphenyl piperazine-dithiocarbamate for targeted optical imaging demonstrates innovative approaches to imaging and diagnostics (Chaturvedi et al., 2018).

Properties

IUPAC Name

(E)-3-(4-methoxynaphthalen-1-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-29-21-11-9-20(10-12-21)26-15-17-27(18-16-26)25(28)14-8-19-7-13-24(30-2)23-6-4-3-5-22(19)23/h3-14H,15-18H2,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDCZHXRUMCEBA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=C(C4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=C(C4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.